

# Preclinical Pharmacology of (rel)-BMS-641988: A Technical Overview

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## Compound of Interest

Compound Name: (rel)-BMS-641988

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**(rel)-BMS-641988** is a novel, nonsteroidal androgen receptor (AR) antagonist that was developed by Bristol-Myers Squibb for the treatment of prostate cancer.<sup>[1][2][3]</sup> It demonstrated high binding affinity for the AR and potent functional antagonism in preclinical studies.<sup>[1][3]</sup> The compound showed superior efficacy over the standard antiandrogen, bicalutamide, in various in vitro and in vivo models, including those resistant to bicalutamide.<sup>[1][4][5]</sup> Despite its promising preclinical profile, the clinical development of BMS-641988 was halted during Phase I trials due to a seizure observed in a patient, which was attributed to off-target effects.<sup>[2][6]</sup>

This technical guide provides a comprehensive overview of the preclinical pharmacology of **(rel)-BMS-641988**, summarizing key data, experimental methodologies, and the underlying mechanism of action.

## Core Data Summary

The following tables summarize the key quantitative data from preclinical studies of BMS-641988, facilitating a clear comparison of its activity.

### Table 1: In Vitro Activity of BMS-641988

Parameter	Cell Line	BMS-641988	Bicalutamide	Reference
AR Binding Affinity (K <sub>i</sub> , nM)	MDA-MB-453	1.8 ± 0.2	37 ± 3	[7]
MDA-MB-453	10	-	[2]	
-	1.7	-	[8]	
AR Transactivation (IC <sub>50</sub> , nM)	MDA-MB-453	16 ± 3	173 ± 67	[7]
LNCaP	153 ± 77	935 ± 257	[7]	
CWR-22rv1	56	-	[2]	
MDA 453	16	-	[8]	
LNCaP	153	-	[8]	

**Table 2: In Vivo Efficacy of BMS-641988 in Prostate Cancer Xenograft Models**

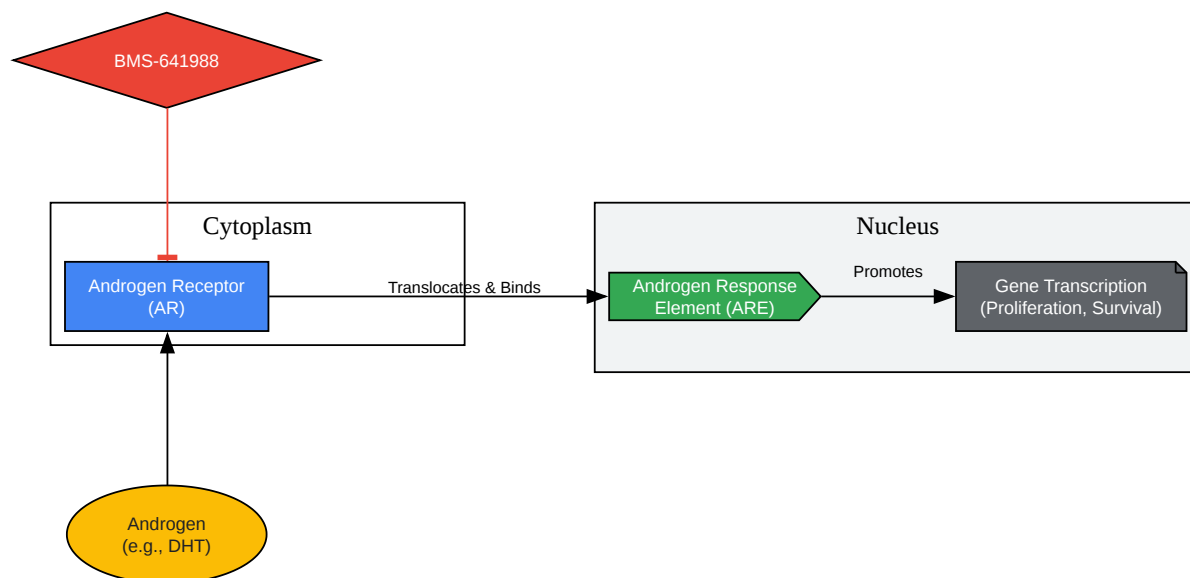
Xenograft Model	Treatment	Dose (mg/kg, p.o., qd)	Tumor Growth Inhibition (%)	Reference
CWR-22-BMSLD1	BMS-641988	90	>90	[4]
Bicalutamide	150	<50	[4]	
BMS-641988	90	95	[9]	
Bicalutamide	150	33	[9]	
LuCaP 23.1	BMS-641988	-	Stasis	[4]

**Table 3: In Vivo Pharmacodynamic Effects of BMS-641988 in Mature Rats**

Organ	Treatment	Dose (mg/kg)	Weight Reduction (% of Control)	Reference
Ventral Prostate	BMS-641988	1	52 ± 7	[7]
Bicalutamide	1	70 ± 24	[7]	
Seminal Vesicles	BMS-641988	1	32 ± 3	[7]
Bicalutamide	1	50 ± 5	[7]	
BMS-641988	3	26 ± 6	[7]	
Bicalutamide	3	33 ± 15	[7]	

## Mechanism of Action

BMS-641988 is a competitive antagonist of the androgen receptor.[2] In prostate cancer, the AR is a key signaling pathway that drives tumor growth.[1] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its activation and the transcription of genes involved in cell proliferation and survival. BMS-641988 binds to the AR with high affinity, preventing the binding of androgens and thereby inhibiting AR-mediated signaling.[1][4] Gene expression profiling of CWR-22-BMSLD1 xenograft models revealed that treatment with BMS-641988 resulted in a gene expression profile more similar to castration than that of bicalutamide.[4]



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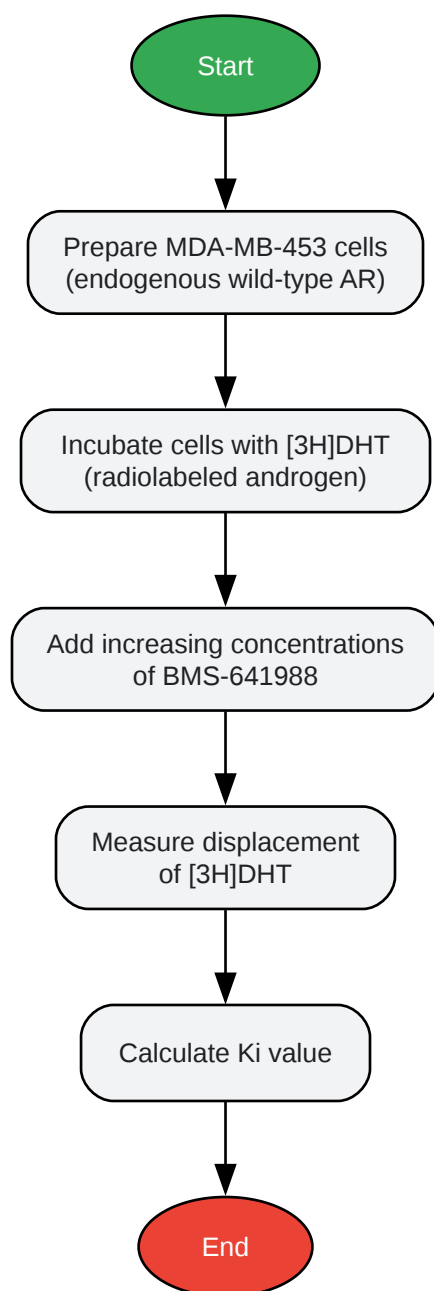
Mechanism of action of BMS-641988 as an androgen receptor antagonist.

## Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

### Androgen Receptor Binding Assay

A cell-based radioligand competitive binding assay was performed using the human breast adenocarcinoma MDA-MB-453 cell line, which endogenously expresses wild-type AR.<sup>[7]</sup> The assay determines the affinity of the compound for the AR by measuring its ability to displace the radiolabeled androgen, [3H]dihydrotestosterone ([3H]DHT). The binding affinity is expressed as the inhibitor constant (K<sub>i</sub>).



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Workflow for the androgen receptor binding assay.

## AR-Mediated Transactivation Assay

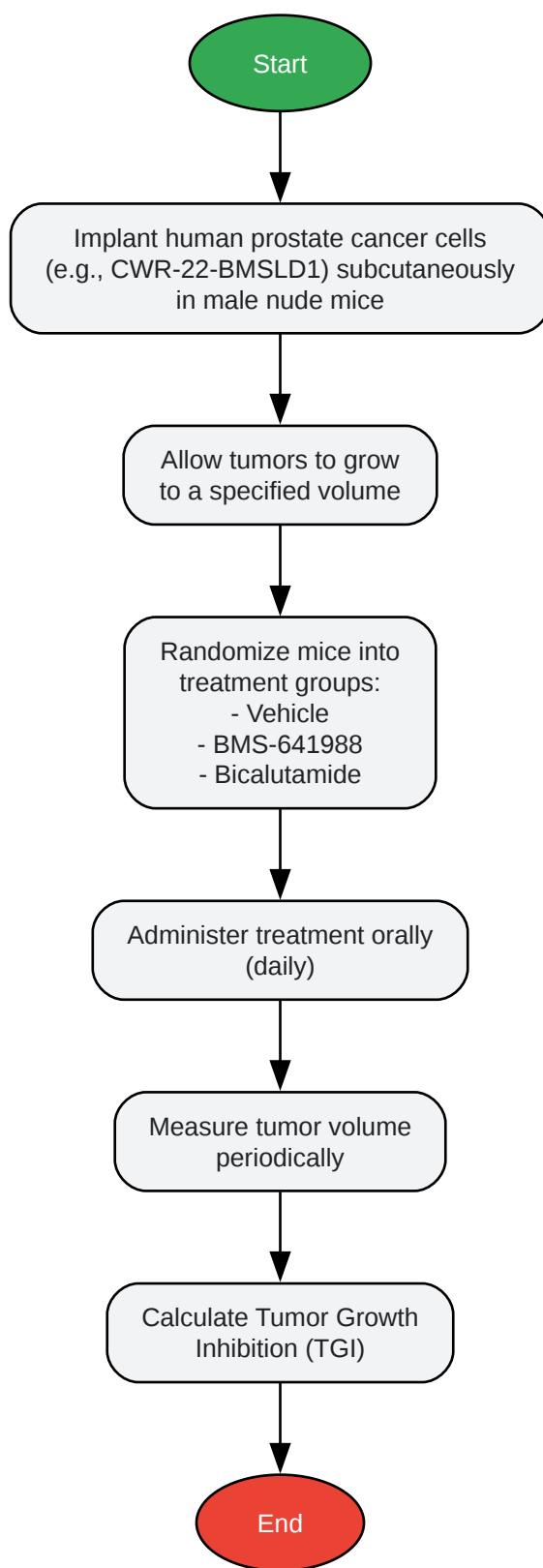
The functional antagonist activity of BMS-641988 was determined using cell-based reporter assays.[4] Cell lines expressing either wild-type (MDA-MB-453) or mutant (LNCaP) AR were transiently transfected with a reporter gene construct.[5] This construct contains a reporter gene (e.g., secreted alkaline phosphatase or luciferase) under the control of an AR-dependent

promoter. The ability of BMS-641988 to inhibit androgen-induced reporter gene expression was measured, and the half-maximal inhibitory concentration (IC50) was calculated.

## In Vivo Xenograft Models

The antitumor activity of BMS-641988 was evaluated in human prostate cancer xenograft models.<sup>[1]</sup>

- CWR-22-BMSLD1 Model: This model is derived from a primary human prostate adenocarcinoma and expresses an AR with a H874Y mutation.<sup>[7]</sup> Tumors were subcutaneously implanted in male nude mice.<sup>[7]</sup> Once tumors reached a certain volume, mice were treated orally with BMS-641988, bicalutamide, or vehicle.<sup>[7]</sup> Tumor volume was measured over time to assess treatment efficacy.<sup>[7]</sup> This model is particularly relevant as it is only marginally responsive to bicalutamide, allowing for the assessment of efficacy in a resistant setting.<sup>[7]</sup>
- LuCaP 23.1 Model: This is another human prostate cancer xenograft model in which BMS-641988 demonstrated high efficacy, inducing stasis throughout the dosing period.<sup>[4]</sup>



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General workflow for in vivo xenograft studies.

## Immature Rat Prostate Weight (IRPW) PK/PD Model

The pharmacodynamic effects of BMS-641988 in vivo were assessed using the immature rat prostate weight (IRPW) model.[1] In this model, the compound's effect on the AR-dependent growth of the prostate and seminal vesicles was measured.[1] Compounds were administered orally once a day for four days, and the plasma concentrations of the drug were measured two hours after the last dose.[1]

## Metabolism and Off-Target Effects

BMS-641988 is metabolized by CYP3A4 to BMS-570511, which is then reduced to BMS-501949 by cytosolic reductases.[2] All three compounds exhibit similar antiandrogenic activity.[2]

In addition to its potent antiandrogen activity, BMS-641988 was found to be a negative allosteric modulator of the GABAA receptor.[2] This off-target activity is believed to be the cause of the seizures observed in animals at high doses and in a patient during a Phase I clinical trial, which ultimately led to the discontinuation of its development.[2] The drug was also noted to cause some QT prolongation.[2]

## Conclusion

**(rel)-BMS-641988** is a potent, orally active androgen receptor antagonist that demonstrated significant promise in preclinical models of prostate cancer, including those with resistance to existing therapies. Its superior efficacy compared to bicalutamide highlighted its potential as a next-generation antiandrogen. However, the emergence of significant off-target neurological toxicity during early clinical development prevented its further investigation. The preclinical data for BMS-641988 remains a valuable case study for the development of novel AR antagonists, emphasizing the critical importance of early and thorough off-target liability screening in drug discovery.

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